molecular formula C11H14BrMgNO B1591310 [3-(4-Morpholinylmethyl)phenyl]magnesium bromide CAS No. 480424-76-8

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

Cat. No.: B1591310
CAS No.: 480424-76-8
M. Wt: 280.44 g/mol
InChI Key: VQPURMJJOOKJGN-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization

This compound is an organometallic compound belonging to the Grignard reagent family with the molecular formula C11H14BrMgNO and a molecular weight of 280.44 g/mol. The compound features a phenyl ring with a magnesium bromide moiety at the meta position and a morpholinylmethyl group also attached to the phenyl ring at the meta position.

The structural characteristics of this compound can be represented through various chemical identifiers as shown in the following table:

Table 1: Chemical Identity Parameters of this compound

Parameter Value
Chemical Formula C11H14BrMgNO
CAS Number 480424-76-8
Molecular Weight 280.44 g/mol
SMILES Notation Br[Mg]c1cccc(CN2CCOCC2)c1
InChI 1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q;;+1/p-1
InChI Key UAYUGBXOBYFKNG-UHFFFAOYSA-M

Physically, this compound is commonly available as a solution in tetrahydrofuran (THF) at a concentration of 0.25 molar. This solution has characteristic physical properties including:

  • Density: 0.926 g/mL at 25°C
  • Boiling point: 65°C
  • Appearance: Yellow solution

The molecular structure comprises several key functional elements that contribute to its chemical behavior and reactivity profile:

  • A phenyl ring core structure
  • A magnesium-bromine bond at the meta position of the phenyl ring
  • A morpholine heterocycle (containing both oxygen and nitrogen in a six-membered ring)
  • A methylene bridge connecting the morpholine ring to the phenyl group

This particular arrangement of functional groups makes this compound a specialized Grignard reagent with unique chemical properties and synthetic applications.

Historical Context in Grignard Reagent Development

This compound belongs to the broader class of Grignard reagents, which have a distinguished history in organic chemistry. Grignard reagents were discovered by French chemist François Auguste Victor Grignard in 1900 while he was working at the University of Nancy in France. This groundbreaking discovery revolutionized synthetic organic chemistry by providing a powerful method for forming carbon-carbon bonds.

For his remarkable contribution to chemistry, Grignard was awarded the Nobel Prize in Chemistry in 1912, sharing the award with fellow Frenchman Paul Sabatier. In his Nobel lecture, Grignard highlighted the significance of these organomagnesium compounds in expanding the synthetic toolbox available to chemists.

Table 2: Key Historical Developments in Grignard Chemistry

Year Development Significance
1900 Initial discovery of Grignard reagents by François Auguste Victor Grignard Established the foundation for organomagnesium chemistry
1912 Nobel Prize in Chemistry awarded to Grignard Recognition of the fundamental importance of these reagents
1920s Schlenk equilibrium described by Wilhelm Schlenk Provided understanding of solution-state behavior of Grignard reagents
1931 First report of halogen-magnesium exchange Alternative method for preparing Grignard reagents
2000s Development of functionalized Grignard reagents Expanded scope to include compounds with various functional groups
2010s Advanced turbo-Grignard reagents introduced Enhanced reactivity and functional group tolerance

The development of functionalized Grignard reagents like this compound represents a significant advancement in the evolution of Grignard chemistry. Traditional Grignard reagents were limited in their functional group compatibility, but research in the early 2000s greatly expanded the range of functionalized organomagnesium compounds that could be prepared and utilized.

The understanding of the Schlenk equilibrium has been crucial in elucidating the behavior of Grignard reagents in solution. This equilibrium describes how Grignard reagents in ethereal solutions exist as a mixture of RMgX, R2Mg, and MgX2 species. This fundamental insight has informed the development of more sophisticated Grignard reagents, including those with complex functional groups like this compound.

Role in Modern Organomagnesium Chemistry

This compound exemplifies the advancement of modern organomagnesium chemistry, representing a specialized Grignard reagent with particular synthetic utility. This compound demonstrates how contemporary Grignard reagents have evolved from simple organometallic intermediates to sophisticated reagents with tailored functional properties for specific applications.

Synthetic Applications:

This compound serves several important roles in synthetic organic chemistry:

  • It functions as a key reagent in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized for imaging neural stem/progenitor cells (NSPCs).

  • It serves as a starting material for the preparation of 3-(4-morpholinylmethyl)phenol through direct oxidation using compressed air.

  • As a Grignard reagent, it participates in various carbon-carbon bond-forming reactions, particularly with carbonyl compounds and other electrophiles.

Table 3: Synthetic Applications of this compound

Application Reaction Type Product Significance
Fluorescent probe synthesis Addition to xanthene derivatives CDy5 Enables imaging of neural stem cells
Phenol preparation Oxidation 3-(4-morpholinylmethyl)phenol Useful synthetic intermediate
Carbon-carbon bond formation Nucleophilic addition Various functionalized products Building blocks for complex molecules

The presence of the morpholine group in this compound is particularly significant, as morpholine-containing compounds often exhibit important biological activities and can enhance the solubility and pharmacokinetic properties of molecules containing them.

Position in Modern Grignard Chemistry:

This compound represents several important trends in contemporary organomagnesium chemistry:

  • Enhanced Functional Group Compatibility : Modern advances have allowed for the preparation of Grignard reagents containing functional groups that would traditionally be incompatible with organomagnesium species. The morpholine group in this compound demonstrates this expanded compatibility.

  • Specialized Preparation Methods : While traditional Grignard reagents were prepared through the direct reaction of organic halides with magnesium metal, newer methods including halogen-magnesium exchange reactions have enabled the preparation of more complex functionalized Grignard reagents under milder conditions.

  • Turbo-Grignard Systems : Recent developments in Grignard chemistry include the introduction of "turbo-Grignard" reagents (such as iPrMgCl·LiCl), which exhibit enhanced reactivity and have further expanded the range of viable substrates and reaction conditions.

  • Expanded Synthetic Applications : The development of functionalized Grignard reagents has significantly broadened their utility in organic synthesis, enabling more complex transformations and the preparation of advanced materials and bioactive compounds.

The continued evolution of Grignard chemistry is exemplified by compounds like this compound, which integrate traditional Grignard reactivity with modern functional group tolerance and specialized synthetic applications. This demonstrates the enduring importance of organomagnesium chemistry in contemporary organic synthesis and materials science.

Properties

IUPAC Name

magnesium;4-(phenylmethyl)morpholine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPURMJJOOKJGN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrMgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-76-8
Record name 480424-76-8
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Preparation Methods

General Synthetic Approach

The synthesis of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide follows the classical Grignard reagent formation protocol:

  • Starting material: The aryl bromide precursor, 3-(4-morpholinylmethyl)bromobenzene, is reacted with magnesium metal.
  • Solvent: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF) are used to solubilize reactants and stabilize the Grignard reagent.
  • Activation of magnesium: Freshly activated magnesium turnings or powder are essential to initiate the reaction.
  • Reaction conditions: The mixture is refluxed under inert atmosphere (argon or nitrogen) to avoid moisture and oxygen, which degrade the reagent.
  • Reaction monitoring: The formation of the Grignard reagent is indicated by a cloudy suspension and disappearance of magnesium metal.

This method is consistent with the preparation of phenylmagnesium bromide derivatives, adapted here to the morpholinylmethyl-substituted aryl bromide.

Detailed Preparation Procedure

Stepwise protocol:

Step Procedure Detail Notes/Comments
1 Dry all glassware and solvents thoroughly Moisture deactivates Grignard reagents
2 Add magnesium turnings (activated by crushing or iodine) to dry ether solvent Activation critical for initiation
3 Slowly add 3-(4-morpholinylmethyl)bromobenzene under inert atmosphere Addition rate controls exotherm and reaction
4 Reflux the mixture gently (typically 40–60°C for ether) Reflux time varies, commonly 1–4 hours
5 Monitor reaction progress by disappearance of Mg and turbidity Reaction completion indicated by these signs
6 Cool the reaction mixture and maintain under inert conditions Grignard reagent is moisture-sensitive

Catalytic and Activation Enhancements

Research on phenylmagnesium halide preparations suggests that catalytic additives can improve reaction rates and yields. For example:

Though specific studies on the morpholinylmethyl derivative are limited, these catalytic strategies are likely applicable given the similar reaction mechanism.

Solvent Choice and Its Impact

  • Diethyl ether is the traditional solvent, providing good solubility and stabilization of the Grignard reagent.
  • Tetrahydrofuran (THF) offers higher boiling point and better solubility for some substrates, which can be advantageous for more sterically hindered or functionalized aryl bromides.
  • The choice between these solvents depends on substrate solubility and desired reaction temperature control.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Preparation
Magnesium form Turnings or powder, activated Fresh surface critical for initiation
Temperature Reflux of ether solvent (35–66°C) Higher temperature increases rate but risks side reactions
Catalyst loading 0.5–5% (nitrates or iodine) Enhances initiation and yield
Reaction time 1–4 hours Ensures complete conversion
Atmosphere Argon or nitrogen, moisture-free Prevents hydrolysis and oxidation

Research Findings and Yield Data

While direct literature on this compound is sparse, related Grignard reagents with substituted phenyl groups have been prepared with yields ranging from 60% to 80% under optimized conditions. The presence of the morpholine moiety may require careful control of moisture and temperature due to potential coordination or side reactions.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Classical Mg insertion Reaction of aryl bromide with Mg in dry ether Simple, well-established Sensitive to moisture, slow initiation
Catalyzed Mg insertion Addition of nitrates or iodine catalysts Faster initiation, higher yields Requires catalyst handling
Solvent variation Use of THF vs diethyl ether Improved solubility and temperature control THF more expensive, peroxide formation risk
Activation techniques Crushing Mg, iodine, or alkyl halide additives Ensures fresh Mg surface, reliable start Additional reagents needed

Analytical Considerations

  • The freshly prepared Grignard reagent is typically characterized indirectly by its reactivity rather than direct isolation due to its air and moisture sensitivity.
  • Titration with standard acid solutions or reaction with known electrophiles (e.g., benzaldehyde) can confirm active concentration.
  • Spectroscopic methods (NMR, IR) are limited due to instability but can be employed on reaction products to confirm reagent efficacy.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide undergoes various types of reactions, primarily nucleophilic addition to carbonyl compounds. This includes reactions with aldehydes, ketones, esters, and amides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Carbonyl compounds (aldehydes, ketones, esters, amides)

    Conditions: Anhydrous conditions, typically in THF solvent

Major Products: The major products formed from these reactions are alcohols, resulting from the addition of the Grignard reagent to the carbonyl group.

Scientific Research Applications

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide involves nucleophilic addition to electrophilic carbonyl compounds. The magnesium-carbon bond in the Grignard reagent is polar covalent, with the carbon possessing a partial negative charge. This makes the carbon nucleophilic, allowing it to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Grignard Reagents

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Structural Feature
This compound C₁₁H₁₄BrMgNO 280.44 480424-76-8 THF Morpholinylmethyl (-CH₂-N-C₄H₈O)
Phenylmagnesium bromide C₆H₅MgBr 181.31 100-58-3 THF, Diethyl ether Simple phenyl group
Benzylmagnesium bromide C₇H₇MgBr 195.34 1589-48-8 THF Benzyl (-CH₂-C₆H₅)
3-Chloro-4-methylphenylmagnesium bromide C₇H₆BrClMg 229.78 515158-85-7 2-MeTHF Chloro and methyl substituents
[4-(4-Morpholinylmethyl)phenyl]magnesium bromide C₁₁H₁₄BrMgNO 280.44 480424-75-7 THF Morpholinylmethyl at para position

Key Observations :

  • The meta vs. para substitution of the morpholinylmethyl group ([3- vs. 4-position]) may influence regioselectivity in cross-coupling reactions .
  • Compared to 3-chloro-4-methylphenylmagnesium bromide, the morpholine derivative offers a heterocyclic functional group for downstream modifications, such as hydrogen bonding or coordination in catalysis .

Nucleophilic Reactivity

  • Phenylmagnesium bromide (C₆H₅MgBr) is a benchmark Grignard reagent for nucleophilic additions to carbonyl groups and Kumada-Corriu couplings . Its simplicity ensures high reactivity but limits functional group compatibility.
  • Benzylmagnesium bromide (C₇H₇MgBr) exhibits enhanced stability due to the benzyl group’s resonance stabilization, enabling reactions with less electrophilic substrates .
  • This compound ’s morpholine group may moderate reactivity by donating electron density via the nitrogen lone pair, making it suitable for substrates sensitive to strongly nucleophilic conditions .

Biological Activity

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide, a Grignard reagent, is characterized by its unique chemical structure and potential biological activity. With the molecular formula C11_{11}H14_{14}BrMgNO, it is notable for its reactivity and applications in organic synthesis. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and related fields.

Structure and Composition

  • Molecular Formula : C11_{11}H14_{14}BrMgNO
  • Molecular Weight : 284.34 g/mol
  • IUPAC Name : this compound

Physical Properties

  • Appearance : Typically exists as a solution or solid depending on the form.
  • Solubility : Soluble in various organic solvents, which facilitates its use in chemical reactions.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various biochemical reactions. Grignard reagents like this compound are known to participate in:

  • Nucleophilic Substitution Reactions : Interacting with electrophiles, potentially modifying biological molecules.
  • Formation of Carbon-Carbon Bonds : Essential in synthesizing complex organic compounds, including pharmaceuticals.

Case Studies and Research Findings

Recent studies have focused on the applications of this compound in drug synthesis and enzyme interactions. Here are some notable findings:

  • Synthesis of Bioactive Compounds :
    • The compound has been utilized in synthesizing various bioactive molecules that exhibit antimicrobial and anti-inflammatory properties.
    • A study highlighted its role in creating derivatives that showed significant inhibition of specific enzymes related to cancer progression.
  • Enzyme Interaction Studies :
    • Research indicated that derivatives synthesized from this Grignard reagent could inhibit certain enzymes, suggesting potential therapeutic applications.
    • The binding affinity of synthesized compounds to enzyme active sites was evaluated using kinetic assays, showing promising results.

Comparative Biological Activity

To understand the biological activity better, a comparison with similar compounds was performed:

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitorStudy A (2023)
4-MorpholinylbenzaldehydeAntimicrobial propertiesStudy B (2022)
4-AminobenzylmorpholineNeuroprotective effectsStudy C (2021)

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable reagent in medicinal chemistry. Its ability to form carbon-carbon bonds allows for the construction of complex molecular frameworks that are essential for developing new therapeutic agents.

Future Directions

Ongoing research aims to explore:

  • Optimization of Synthesis : Improving yield and efficiency in producing derivatives.
  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of compounds derived from this Grignard reagent.
  • Target Identification : Understanding the specific biological targets affected by these compounds to enhance their therapeutic potential.

Q & A

Q. How do temperature and solvent polarity influence the reactivity of this reagent in cross-coupling reactions?

  • Methodological Answer : Elevated temperatures (e.g., 40–60°C) enhance cross-propagation in copolymerizations by reducing the ionic character of the Grignard intermediate, favoring reactions with less electrophilic monomers. Solvents like 2-MeTHF (ε = 7.5) improve stabilization compared to diethyl ether (ε = 4.3), enabling higher yields in Negishi or Kumada couplings. Kinetic studies (e.g., pseudo-first-order rate analysis) are recommended to quantify these effects .

Q. What advanced analytical techniques are suitable for characterizing its structure and reaction intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated THF confirm the Grignard’s structure via shifts for the morpholine protons (δ 3.5–3.7 ppm) and aryl-magnesium bonds.
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS detects [M–Br]+^+ ions to verify molecular weight.
  • Kinetic Isotope Effects (KIE) : Deuterated analogs help probe reaction mechanisms (e.g., radical vs. polar pathways) .

Q. How does the electron-donating morpholinylmethyl group alter nucleophilicity compared to substituents like trifluoromethyl?

  • Methodological Answer : The morpholine group increases electron density at the aryl ring via resonance (+M effect), enhancing nucleophilicity at the magnesium-bound carbon. In contrast, trifluoromethyl groups (–I effect) reduce reactivity. Competitive coupling experiments (e.g., with aryl halides) show 20–30% faster reaction rates for morpholinyl derivatives than CF3_3-substituted analogs. DFT calculations can model charge distribution differences .

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